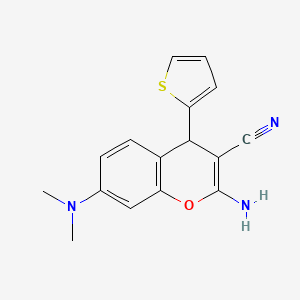
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Isoindoline-1,3-dione-thiadiazole hybrid and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and physiological effects:
Studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide in lab experiments is its potential to be used as a fluorescent probe for the detection of metal ions. However, one of the limitations is that the compound may have low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide. One of the directions is to explore its potential as an anticancer agent and investigate its mechanism of action. Another direction is to study its potential as an antimicrobial agent and investigate its efficacy against various bacterial and fungal strains. Additionally, further research can be done to explore its potential as an anti-inflammatory and antioxidant agent. Finally, the compound's potential as a fluorescent probe for the detection of metal ions can be further investigated.
In conclusion, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound can lead to the development of novel drugs and diagnostic tools.
Méthodes De Synthèse
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide can be synthesized using various methods. One of the common methods is the reaction of 2-aminothiadiazole and phthalic anhydride in the presence of a catalyst. Another method involves the reaction of 2-aminothiadiazole and maleic anhydride in the presence of a catalyst. The synthesized compound can be purified using various techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide has potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c1-7(10(18)15-13-16-14-6-21-13)17-11(19)8-4-2-3-5-9(8)12(17)20/h2-7H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBARCRXEDPZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=CS1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(allyloxy)-3-bromobenzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148718.png)
![2,2'-[{5-[(2,2-dimethylpropanoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5148724.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5148731.png)
![9-[(4-methyl-1-piperidinyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole hydrochloride](/img/structure/B5148753.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5148767.png)


![2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B5148778.png)

![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline](/img/structure/B5148782.png)
![8-[4-(3-methoxyphenoxy)butoxy]quinoline](/img/structure/B5148790.png)
![4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148802.png)